4-hydroxybutane-1-sulfonic acid

Catalog No.
S1551430
CAS No.
26978-64-3
M.F
C4H10O4S
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxybutane-1-sulfonic acid

CAS Number

26978-64-3

Product Name

4-hydroxybutane-1-sulfonic acid

IUPAC Name

4-hydroxybutane-1-sulfonic acid

Molecular Formula

C4H10O4S

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C4H10O4S/c5-3-1-2-4-9(6,7)8/h5H,1-4H2,(H,6,7,8)

InChI Key

YEGPVWSPNYPPIK-UHFFFAOYSA-N

SMILES

C(CCS(=O)(=O)O)CO

Synonyms

4-Hydroxybutane-1-sulfonic acid; Nsc 163335; Nsc 71873; Benzenediazonium,2-methoxy-5-methyl-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-

Canonical SMILES

C(CCS(=O)(=O)O)CO

The exact mass of the compound 4-Hydroxy-1-butanesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71873. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-hydroxybutane-1-sulfonic acid (CAS: 26978-64-3) is a linear C4 aliphatic sulfonic acid featuring two distinct terminal functional groups: a primary alcohol (-OH) and a strongly acidic sulfonate (-SO3H). This bifunctional structure dictates its primary role not as a generic acid, but as a high-purity, specialty chemical intermediate. Its most significant and well-documented use is as the direct precursor for the synthesis of 1,4-butanesultone, a valuable intermediate for battery electrolytes, pharmaceuticals, and functionalized polymers. [REFS-1, REFS-2]

Procuring a simpler, more common acid or diol is not viable for the primary applications of 4-hydroxybutane-1-sulfonic acid. Substitution with methanesulfonic acid (MSA), a common alkanesulfonic acid, eliminates the terminal hydroxyl group, which is essential for the intramolecular cyclization to form 1,4-butanesultone and for integration into polymer backbones via ester or ether linkages. [1] Conversely, substituting with 1,4-butanediol provides the hydroxyl functionality but removes the strongly acidic, non-oxidizing, and highly polar sulfonate group, which is critical for imparting permanent water solubility, ionic conductivity, or specific catalytic activity to downstream products. [2] Therefore, the presence of both functional groups on the same C4 backbone is a non-negotiable structural requirement for its key synthetic uses.

Precursor Suitability: The Most Direct, High-Yield Route to 1,4-Butanesultone

The primary procurement driver for 4-hydroxybutane-1-sulfonic acid is its role as the immediate precursor to 1,4-butanesultone via acid-catalyzed intramolecular dehydration. This is established as the main industrial method due to its simplicity and efficiency. [1] A patented process that proceeds via this intermediate reports the final dehydration step to yield 1,4-butanesultone at 92% yield and 99.8% purity, highlighting the processability of the acid. [2]

Evidence DimensionSynthesis Yield & Purity
Target Compound Data92% Yield, 99.8% Purity (for downstream product 1,4-butanesultone)
Comparator Or BaselineAlternative multi-step routes starting from tetrahydrofuran and acetyl chloride, which involve byproducts like 1,4-dichlorobutane and have reported overall yields under 80%. [<a href="https://patents.google.com/patent/CN109293625B/en" target="_blank">1</a>]
Quantified Difference>12% improvement in yield over less direct, multi-step synthesis pathways.
ConditionsFinal step involves dehydration of the crude acid intermediate at 110°C under 20 torr vacuum. [<a href="https://patents.google.com/patent/WO2021033200A1/en" target="_blank">2</a>]

This provides the most efficient and direct synthetic route to a high-value intermediate, justifying its procurement over assembling a more complex, lower-yielding process from other starting materials.

Structural Advantage: Enabling Bifunctional Monomers for Specialty Polymers

The unique structure, possessing both a polymerizable hydroxyl group and a functional sulfonate group, makes this compound an ideal starting material for creating sulfobutyl-functionalized monomers. Such monomers are used to synthesize specialty polymers where a hydrophilic, ionic character is required, such as in proton exchange membranes for fuel cells or hydrophilic coatings. [1] Unlike methanesulfonic acid, the hydroxyl group allows for incorporation into polyester or polyether backbones. Unlike 1,4-butanediol, the sulfonate group provides permanent, non-leaching ionic functionality.

Evidence DimensionFunctional Groups for Polymerization
Target Compound DataContains both a nucleophilic -OH group for polymerization and a pendant -SO3H group for functionality.
Comparator Or BaselineMethanesulfonic acid (MSA) has the -SO3H group but no polymerizable handle. 1,4-Butanediol has two -OH groups but no ionic functionality.
Quantified DifferenceQualitative but absolute: possesses dual functionality absent in common substitutes.
ConditionsSynthesis of functional polymers via step-growth polymerization (e.g., polycondensation).

For developing advanced materials requiring both a polymer backbone and pendant sulfonic acid groups, this specific bifunctional structure is a prerequisite, rendering simpler substitutes non-viable.

Downstream Utility: Starting Point for Sulfonate-Functionalized Ionic Liquids

The direct derivative of this compound, 1,4-butanesultone, is a key reagent for synthesizing task-specific ionic liquids. It serves as a potent sulfobutylating agent for tertiary amines (e.g., triethylamine) to form zwitterionic intermediates. [1] These intermediates, upon reaction with strong acids, yield highly effective and recyclable acid catalysts, demonstrating a key application in green chemistry. [REFS-1, REFS-2]

Evidence DimensionRole in Ionic Liquid Synthesis
Target Compound DataServes as the most direct precursor to 1,4-butanesultone, the key sulfobutylating agent.
Comparator Or BaselineAlternative, multi-step methods to functionalize ionic liquid precursors with a sulfonate group.
Quantified DifferenceProvides a direct, single-reagent pathway (via the sultone) to introduce the sulfobutyl group.
ConditionsAlkylation of tertiary amines with 1,4-butanesultone, typically in an aprotic solvent like acetonitrile. [<a href="https://en.wikipedia.org/wiki/1,4-Butane_sultone" target="_blank">1</a>]

Procurement of this acid provides the most straightforward path to producing a class of functional ionic liquids used as non-volatile, recyclable process catalysts.

High-Yield Manufacturing of 1,4-Butanesultone for Advanced Applications

This compound is the optimal choice for the industrial-scale synthesis of 1,4-butanesultone. The resulting high-purity sultone is a critical additive for improving the performance and safety of lithium-ion battery electrolytes and is also a key intermediate for synthesizing sulfo-alkylated pharmaceuticals and dyes. [REFS-1, REFS-2]

Development of Functional Polymers with Pendant Sulfonic Acid Groups

As a bifunctional precursor, this acid is essential for research and development of novel polymers. It enables the creation of monomers that can be incorporated into polyurethanes, polyesters, or polyethers to introduce sulfonic acid groups, yielding materials with enhanced hydrophilicity, ion-exchange capabilities, or antistatic properties for membranes, coatings, and specialty textiles. [3]

Synthesis of Sulfobutyl-Functionalized Ionic Liquids and Surfactants

This acid is the starting point for producing 1,4-butanesultone, which is then used to synthesize sulfobetaine-type zwitterions and task-specific ionic liquids. These downstream products are used as recyclable acid catalysts in organic synthesis or as specialty surfactants with unique solubility and performance profiles. [4]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.9

UNII

87G94EI36D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

26978-64-3

Wikipedia

4-hydroxy-1-butanesulfonic acid

General Manufacturing Information

1-Butanesulfonic acid, 4-hydroxy-: INACTIVE

Dates

Last modified: 08-15-2023

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